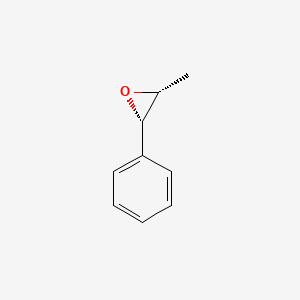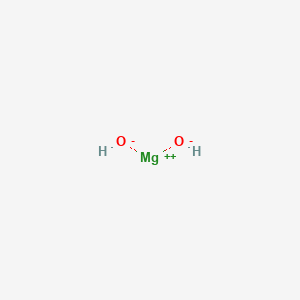
Di-n-butyl diacetoxy tin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-n-butyl diacetoxy tin is an organotin compound with the chemical formula C₁₂H₂₄O₄Sn. It is a colorless liquid that is used in various industrial and chemical applications. This compound is known for its catalytic properties and is often used in organic synthesis and polymer production.
準備方法
Synthetic Routes and Reaction Conditions: Di-n-butyl diacetoxy tin can be synthesized through the reaction of di-n-butyltin oxide with acetic anhydride. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures. The reaction can be summarized as follows:
(C4H9)2SnO+2(CH3CO)2O→(C4H9)2Sn(OCOCH3)2+H2O
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where precise control of temperature and pressure is maintained. The use of high-purity reactants and solvents ensures the production of high-quality this compound. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions: Di-n-butyl diacetoxy tin undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the acetoxy groups.
Hydrolysis: In the presence of water, this compound can hydrolyze to form di-n-butyltin oxide and acetic acid.
Transesterification: It can participate in transesterification reactions with alcohols, forming new esters.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Water: Used in hydrolysis reactions.
Alcohols: Used in transesterification reactions.
Major Products Formed:
Di-n-butyltin oxide: Formed during hydrolysis.
New esters: Formed during transesterification.
科学的研究の応用
Di-n-butyl diacetoxy tin has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Medicine: Explored for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.
Industry: Used in the production of polymers, such as polyurethanes and silicones, where it acts as a curing catalyst.
作用機序
The mechanism of action of di-n-butyl diacetoxy tin involves its ability to coordinate with various substrates through its tin center. The tin atom can form bonds with oxygen, nitrogen, and sulfur atoms, facilitating various chemical transformations. In catalytic applications, this compound activates substrates by forming intermediate complexes, which then undergo further reactions to yield the desired products.
類似化合物との比較
Di-n-butyltin oxide: Another organotin compound with similar catalytic properties.
Di-n-butyltin dilaurate: Used as a catalyst in polymer production.
Di-n-octyltin oxide: Similar in structure but with longer alkyl chains, used in similar applications.
Uniqueness: Di-n-butyl diacetoxy tin is unique due to its specific reactivity and catalytic properties. Its ability to undergo hydrolysis and transesterification makes it particularly useful in organic synthesis. Additionally, its liquid state at room temperature provides ease of handling and application in various industrial processes.
特性
IUPAC Name |
dibutyltin(2+);diacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.2C2H4O2.Sn/c2*1-3-4-2;2*1-2(3)4;/h2*1,3-4H2,2H3;2*1H3,(H,3,4);/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLKTTCRRLHVGL-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn+2]CCCC.CC(=O)[O-].CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O4Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067-33-0 |
Source


|
| Record name | Dibutyltin diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














